(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
Overview
Description
The compound "(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride" is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar chemical structures. For instance, the use of diamino derivatives to stabilize conformations in molecular scaffolds is explored , and the synthesis of complex amines as ligands for receptors is detailed . These approaches could potentially be applied to the synthesis and analysis of the compound .
Synthesis Analysis
The synthesis of complex amines often involves multi-step reaction sequences and the use of specific reaction conditions to achieve the desired product. For example, the synthesis of a novel ligand for the NMDA receptor involved a three-step reaction sequence starting from a difluorobenzophenone and included a catalytic tritiation step . Similarly, the synthesis of a diamino scaffold utilized a [1,3]-dipolar cycloaddition reaction, demonstrating the importance of reaction choice in the synthesis of complex molecules . These methods could inform the synthesis of "this compound" by suggesting possible reaction pathways and conditions.
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the properties and reactivity of a compound. The papers discuss the importance of molecular conformation, as seen in the stabilization of parallel turn conformations in a diamino scaffold , and the design of molecules to preferentially activate certain signaling pathways, as in the case of serotonin 5-HT1A receptor-biased agonists . These studies highlight the significance of molecular structure in determining the biological activity and potential applications of a compound.
Chemical Reactions Analysis
Chemical reactions are central to the synthesis and functionalization of organic compounds. The papers provided discuss various chemical reactions, such as [1,3]-dipolar cycloaddition and catalytic tritiation , which are used to synthesize complex amines with specific properties. Understanding these reactions can provide insights into how to manipulate the chemical structure of "this compound" for desired outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The papers describe compounds with high receptor affinity, selectivity, and favorable drug-like properties, such as solubility and metabolic stability . These properties are essential for the potential therapeutic application of a compound. Analyzing the physical and chemical properties of "this compound" would involve similar considerations to ensure its suitability for any intended use.
Scientific Research Applications
Benzoxaboroles in Research
Benzoxaboroles, derivatives of phenylboronic acids, to which the compound is structurally related, have seen extensive investigation due to their exceptional properties and wide applications. These compounds, including various boronic acid derivatives, serve as important building blocks and protecting groups in organic synthesis. Beyond their chemical utility, certain benzoxaboroles have demonstrated biological activity and are under clinical trials, suggesting potential therapeutic applications. Their ability to bind hydroxyl compounds positions them as molecular receptors for sugars and glycoconjugates, indicating their significance in biochemical research and pharmaceutical development (Adamczyk-Woźniak et al., 2009).
Drug Metabolism and Cytochrome P450 Inhibitors
In the context of drug metabolism, understanding the selectivity and inhibition of cytochrome P450 isoforms is crucial. Research into selective chemical inhibitors of these isoforms aids in deciphering the involvement of specific CYP isoforms in drug metabolism, which is essential for predicting drug-drug interactions. This area of study is relevant for the development and application of new compounds, including those related to boron-containing molecules, as understanding their metabolic pathways can inform therapeutic use and potential interactions (Khojasteh et al., 2011).
Redox Mediators in Organic Pollutant Treatment
The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants presents another area of application for complex organic molecules. This approach enhances the efficiency and range of substrate degradation, potentially including compounds similar to “(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride.” Such studies highlight the potential environmental applications of complex organic molecules in remediating industrial effluents and addressing environmental pollution (Husain & Husain, 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
This property allows them to act as versatile intermediates in the synthesis of various bioactive compounds .
Biochemical Pathways
For instance, they can inhibit enzymes such as serine proteases and can also influence signal transduction pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH of the environment can affect the formation and stability of boronate complexes. Additionally, the presence of diols in the environment can influence the compound’s ability to interact with its targets.
properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15;/h5-8H,9,15H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZYJHQGJDCCCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586009 | |
Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
380430-65-9 | |
Record name | Benzenemethanamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380430-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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